molecular formula C8H3Cl2F5OS B14035669 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene

1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene

Cat. No.: B14035669
M. Wt: 313.07 g/mol
InChI Key: JNVPSFMNXBZLCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves multiple steps, starting from simpler aromatic compounds. . The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to enhance the efficiency of the synthesis process . These methods aim to reduce the number of reaction steps, minimize waste, and improve overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzene derivatives, while oxidation reactions may yield corresponding quinones or other oxidized products.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and electron-withdrawing groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is unique due to the specific combination of halogen atoms and functional groups attached to the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C8H3Cl2F5OS

Molecular Weight

313.07 g/mol

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3Cl2F5OS/c9-3-1-5(16-7(11)12)6(2-4(3)10)17-8(13,14)15/h1-2,7H

InChI Key

JNVPSFMNXBZLCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)SC(F)(F)F)OC(F)F

Origin of Product

United States

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